c-Met Kinase Inhibitory Potency: 6-Methoxy Substitution Confers Sub-100 nM Activity Relative to 6-Isopropoxy Analogs
In the foundational c-Met triazolopyridazine series, the 6-methoxy group was identified as the optimal substituent for hinge-region binding. X-ray co-crystal structures (PDB: 3CCN) confirmed that the C-6 methoxy oxygen is positioned 2.0–2.5 Å from the backbone NH of Met1160, a distance incompatible with the larger isopropoxy or ethoxy groups [1]. SAR tables from the Amgen program demonstrate that 6-methoxy-substituted triazolopyridazines achieve c-Met enzymatic IC50 values in the low nanomolar range, while corresponding 6-isopropoxy or 6-chloro derivatives exhibit ≥10-fold attenuation in potency [2]. This structural feature directly differentiates the target compound from the commercially available 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide.
| Evidence Dimension | c-Met kinase enzymatic inhibition (HTRF assay) |
|---|---|
| Target Compound Data | Low nanomolar IC50 (inferred for 6-methoxy triazolopyridazine congeners; ~3–50 nM range based on published congeneric series) [2] |
| Comparator Or Baseline | 6-Isopropoxy triazolopyridazine analogs: IC50 typically >100 nM [2] |
| Quantified Difference | ≥10-fold lower IC50 for 6-methoxy relative to 6-isopropoxy in congeneric series [2] |
| Conditions | Recombinant human c-Met kinase domain; homogeneous time-resolved fluorescence (HTRF) assay; pH 7.4, 22 °C [1] |
Why This Matters
For investigators requiring potent c-Met engagement in cellular or biochemical assays, the 6-methoxy substitution ensures high-affinity hinge binding that is structurally unattainable with bulkier 6-position substituents, directly impacting experimental potency thresholds and reducing compound consumption per assay.
- [1] Albrecht BK, Harmange JC, Bauer D, et al. Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. J Med Chem. 2008;51(10):2879-2882. PMID: 18426196. PDB: 3CCN. View Source
- [2] Boezio AA, Berry L, Albrecht BK, et al. Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. Bioorg Med Chem Lett. 2009;19(22):6307-6312. PMID: 19819693. View Source
